N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a thieno[2,3-d]pyrimidine core substituted at the 4-position with a sulfanyl (-S-) linker and an acetamide group bearing a 3-fluorophenyl moiety. The 5-position of the thienopyrimidine ring is functionalized with a 4-methylphenyl group, which enhances lipophilicity and may influence binding interactions in biological systems.
Properties
Molecular Formula |
C21H16FN3OS2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16FN3OS2/c1-13-5-7-14(8-6-13)17-10-27-20-19(17)21(24-12-23-20)28-11-18(26)25-16-4-2-3-15(22)9-16/h2-10,12H,11H2,1H3,(H,25,26) |
InChI Key |
GXOPRVGETZJFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches developed by manufacturers.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type and functional groups involved.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal its biological activity.
Medicine: It might serve as a lead compound for drug development due to its unique structure.
Industry: Its applications could extend to materials science or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action remains speculative without specific research data.
- Molecular targets and pathways involved would require further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings
Substituent Effects on Bioactivity: The 4-sulfanyl linker in the target compound may enhance hydrogen bonding compared to the 4-oxy analog (compound 10), which showed moderate anticancer activity . This contrasts with compound 9’s 5-(thiophen-2-yl) substituent, which introduces aromaticity but reduces steric bulk .
In contrast, the 3-chlorophenyl analog (compound in ) may exhibit stronger hydrophobic interactions due to chlorine’s larger atomic radius.
Thermal Stability :
- Compound 10 (m.p. 204–205°C) has a higher melting point than compound 9 (m.p. 175–177°C), likely due to stronger intermolecular hydrogen bonding from the 4-oxy group .
Biological Activity Trends: Thienopyrimidines with 4-oxo groups (e.g., compound 9) demonstrate marked anti-breast cancer activity, while 4-sulfanyl derivatives (target compound) lack explicit data but are hypothesized to target kinases like p38 MAPK based on structural analogs in .
Hybrid Structures: Chromeno-pyrimidine hybrids (e.g., ) exhibit extended π-conjugation, which may enhance DNA intercalation but reduce solubility compared to simpler thienopyrimidines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
